molecular formula C21H23N3O3 B2498871 Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251703-19-1

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2498871
CAS No.: 1251703-19-1
M. Wt: 365.433
InChI Key: AVASFYMRDJOGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Benzothiophene derivatives have been synthesized and found to have wide pharmacological usage, including potential as potent antimalarials. Specifically, bromo-benzothiophene carboxamide derivatives have been identified as slow tight-binding inhibitors of Plasmodium falciparum Enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of Plasmodium parasites. The inhibition of this enzyme disrupts parasite development, indicating these compounds' potential in developing new antimalarial drugs (Banerjee et al., 2011). Further studies have shown these derivatives to inhibit Plasmodium asexual blood stages in vitro and in vivo, enhancing the longevity of infected mice and demonstrating promise for potent antimalarial development (Banerjee et al., 2011).

Fluorescence Spectroscopy

Research on the fluorescence properties of carboxamides related to benzothiophene derivatives has contributed to understanding solvent effects on absorption and fluorescence spectra. These studies help estimate ground and excited state dipole moments, crucial for designing fluorescent probes and materials for optical applications (Patil et al., 2011).

Synthesis and Characterization

The synthesis of benzothiophene carboxamide derivatives involves intricate chemical processes that yield compounds with potential biological activity. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide showcases the methods to create structurally complex and potentially bioactive molecules (Naganagowda et al., 2014).

Antimicrobial Studies

Some benzothiophene derivatives have been explored for their antibacterial properties, contributing to the search for new antimicrobial agents. The synthesis, characterization, and antibacterial studies of specific benzothiophene derivatives indicate their potential utility in combating bacterial infections (Sapari et al., 2014).

Properties

IUPAC Name

methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASFYMRDJOGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.